Cleavable vs. Non-Cleavable: BAPPS Enables Native Protein Recovery Not Possible with NHS-Biotin
The primary differentiator of BAPPS is its cleavable connector arm. Unlike non-cleavable NHS-biotin esters which permanently attach biotin, BAPPS incorporates a phenyl ester bond that can be specifically cleaved under mild, non-denaturing conditions [1]. The original study demonstrated that after biotinylation with BAPPS (referred to as BPE) and capture on immobilized avidin, the labeled protein (insulin) could be released in its native form by treatment with 1 M hydroxylamine at pH 7 for 1 hour at room temperature [2]. This cleavage regenerates the unmodified protein, a feat unattainable with standard NHS-biotin.
| Evidence Dimension | Bond Reversibility |
|---|---|
| Target Compound Data | Cleavable (phenyl ester bond susceptible to hydroxylamine) |
| Comparator Or Baseline | NHS-Biotin (non-cleavable) |
| Quantified Difference | Qualitative Difference: BAPPS enables protein release; NHS-Biotin results in permanent biotinylation. |
| Conditions | Cleavage conditions: 1 M hydroxylamine, pH 7.0, 25°C, 1 hour [2] |
Why This Matters
This cleavability is essential for purifying and analyzing proteins in their native state, a requirement for functional assays and structural studies.
- [1] Mouton, C. A., Pang, D., Natraj, C. V., & Shafer, J. A. (1982). A reagent for covalently attaching biotin to proteins via a cleavable connector arm. Archives of Biochemistry and Biophysics, 218(1), 101–108. View Source
- [2] Mouton, C. A., Pang, D., Natraj, C. V., & Shafer, J. A. (1982). A reagent for covalently attaching biotin to proteins via a cleavable connector arm. Archives of Biochemistry and Biophysics, 218(1), 101–108. View Source
